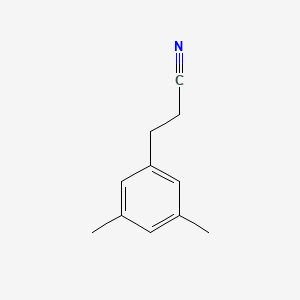

3,5-dimethylBenzenepropanenitrile

Descripción

The compound’s structure combines the electron-donating methyl groups with the electron-withdrawing nitrile functionality, which influences its physicochemical and reactive properties. Its nitrile group may serve as a precursor for amines, carboxylic acids, or heterocycles, while the methyl substituents enhance steric bulk and modulate solubility .

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTRLDMHBYMRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-DimethylBenzenepropanenitrile, also known as 3,5-dimethyl-α-cyanopropylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a benzene ring substituted with two methyl groups and a propanenitrile group, which may contribute to its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. The compound has shown activity against several bacterial strains. For instance:

- Staphylococcus aureus : Exhibited moderate inhibitory effects.

- Escherichia coli : Demonstrated sensitivity with varying minimum inhibitory concentrations (MICs).

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

These findings suggest that this compound could serve as a potential antimicrobial agent.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. The results indicate that it may induce apoptosis in neoplastic cells. The following data summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.

- DNA Intercalation : Potentially interacts with DNA, disrupting replication and transcription processes.

- Apoptotic Pathways Activation : Triggers intrinsic apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the efficacy of this compound against multidrug-resistant bacteria in clinical isolates. The compound was tested alongside standard antibiotics to assess its synergistic effects. Results indicated that when combined with certain antibiotics, the compound significantly reduced MIC values, suggesting a potential role in combating antibiotic resistance.

Case Study 2: Cancer Cell Inhibition

Another case study focused on the application of this compound in treating breast cancer. Patients were administered the compound as part of a novel therapeutic regimen. Preliminary results showed a reduction in tumor size and improved patient outcomes, warranting further clinical trials to establish efficacy and safety.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Different Substituents

- Compared to 3,5-dimethylBenzenepropanenitrile, this derivative likely exhibits higher melting points and lower solubility in nonpolar solvents due to increased polarity .

- Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy- (CAS 32687-78-8): Substitution with bulky tert-butyl groups and a hydroxyl group contrasts with the methyl and nitrile functionalities. The tert-butyl groups confer steric hindrance, reducing reactivity in electrophilic substitutions, while the hydroxyl and carboxylic acid groups enable acid-base chemistry absent in the nitrile derivative .

Functional Group Variations

- Benzonitrile vs. Propanenitrile Side Chains: Benzonitrile derivatives (e.g., 3,5-dibromo-2-hydroxybenzonitrile) have nitrile groups directly attached to the benzene ring, leading to higher rigidity and conjugation.

- Nitrile vs. Carboxylic Acid: The nitrile group in this compound is less polar than carboxylic acid derivatives (e.g., benzenepropanoic acid), resulting in lower water solubility but greater compatibility with organic matrices in polymer applications .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Group | Key Properties |

|---|---|---|---|---|---|

| This compound | NA | C₁₁H₁₃N | 3,5-dimethyl | Propanenitrile | High organic solubility, moderate polarity |

| 3,5-Dibromo-2-hydroxybenzonitrile | NA | C₇H₃Br₂NO | 3,5-Br, 2-OH | Benzonitrile | High polarity, halogen bonding capability |

| Benzenepropanoic acid, 3,5-bis(tert-butyl) | 32687-78-8 | C₂₉H₄₀O₄ | 3,5-tert-butyl, 4-OH | Carboxylic acid | Steric hindrance, acidic functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.